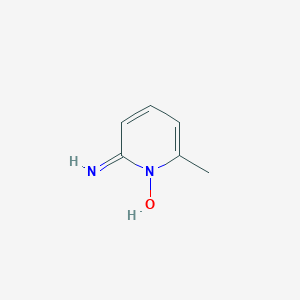

6-Methylpyridin-2-amine 1-oxide

Description

General Significance of Pyridine (B92270) N-Oxides and Aminopyridine N-Oxides in Contemporary Chemical Research

Pyridine N-oxides are a versatile and significant class of heterocyclic compounds in modern chemical research, valued for their unique reactivity and broad applications. researchgate.net Formed by the oxidation of pyridine and its derivatives, these N-oxides serve as crucial synthetic intermediates, enabling chemical transformations that are otherwise difficult to achieve with the parent pyridine ring. researchgate.netarkat-usa.org Their chemistry is pivotal in the synthesis of biologically active compounds and novel materials. researchgate.net The introduction of the N-oxide functionality alters the electronic properties of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. chemtube3d.comwikipedia.orgbhu.ac.in This modified reactivity profile makes them indispensable tools in organic synthesis. researchgate.net

The significance of pyridine N-oxides extends into medicinal chemistry, where they are found in various natural products and serve as precursors to important drugs. wikipedia.orgacs.org For instance, the N-oxides of nicotinic acid and 2,3,5-trimethylpyridine (B1346980) are intermediates in the synthesis of the anti-inflammatory drug niflumic acid and the proton-pump inhibitor omeprazole, respectively. wikipedia.org The N-oxide group itself can be critical for the biomedical application of a molecule, often increasing water solubility and modulating pharmacokinetic properties. acs.orgnih.gov In some contexts, the redox reactivity of the N-oxide is harnessed for drug targeting, particularly in the development of hypoxia-activated prodrugs. nih.gov

Aminopyridine N-oxides, a sub-class of these compounds, are also of substantial interest. They are key pharmacophores in many bioactive small molecules and are frequently used as starting materials for the synthesis of more complex substituted aminopyridines. nih.gov Methods for synthesizing 2-aminopyridines often proceed through pyridine N-oxide intermediates, highlighting their role as foundational building blocks in pharmaceutical and materials science. nih.govresearchgate.net The development of efficient synthetic routes to substituted 2-aminopyridines from pyridine N-oxides is an active area of research, as it provides access to a wide array of functionalized heterocyclic structures. nih.govacs.org

Fundamental Concepts in N-Oxide Reactivity and Structure within Heterocyclic Chemistry

The chemical behavior of pyridine N-oxides is governed by the distinct nature of the N-oxide bond and its influence on the aromatic pyridine ring. The N-oxide group consists of a dative, highly polar N⁺–O⁻ bond. nih.gov This feature makes the molecules hygroscopic and capable of forming strong hydrogen bonds, which influences their solubility and physical properties. wikipedia.orgnih.gov Structurally, the pyridine ring in N-oxides remains planar, similar to the parent pyridine, but with a notable N-O bond distance of approximately 1.34 Å. wikipedia.org

The reactivity of the pyridine N-oxide ring is a direct consequence of the N-oxide functionality, which acts as a unique "push-pull" electronic group. arkat-usa.org The oxygen atom can donate electron density into the ring via resonance, which increases the electron density at the C-2, C-4, and C-6 positions. chemtube3d.combhu.ac.inyoutube.com This resonance donation makes the ring more susceptible to electrophilic attack than pyridine itself. bhu.ac.in Conversely, the nitrogen atom bears a formal positive charge, and the oxygen a negative charge, creating a dipole that withdraws electron density from the ring inductively. This withdrawal facilitates nucleophilic attack at the same C-2 and C-4 positions. chemtube3d.comyoutube.com

This dual reactivity is synthetically useful. For example, electrophilic nitration of pyridine N-oxide occurs readily at the 4-position, whereas direct nitration of pyridine is difficult and requires harsh conditions. bhu.ac.in Following the substitution reaction, the N-oxide group can be easily removed (deoxygenated) using reagents like phosphorus trichloride (B1173362) or zinc dust, restoring the pyridine ring and yielding the substituted product. wikipedia.org This strategy of "activation followed by deoxygenation" provides a powerful method for synthesizing substituted pyridines that are not directly accessible. wikipedia.org Furthermore, pyridine N-oxides can react with reagents like phosphorus oxychloride to yield 2- and 4-chloropyridines, which are themselves versatile intermediates. wikipedia.org

Academic Rationale and Research Focus on 6-Methylpyridin-2-amine 1-oxide as a Model System

This compound is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₈N₂O. evitachem.com It is also known as 2-amino-6-methylpyridine (B158447) N-oxide. evitachem.com The academic and research interest in this specific molecule stems from the unique combination of three distinct functional groups on the pyridine ring: an amino group, a methyl group, and an N-oxide. This trifunctional arrangement makes it an excellent model system for studying the interplay of electronic and steric effects on chemical reactivity and for exploring novel synthetic pathways.

The presence of the N-oxide group activates the ring, while the amino group at the C-2 position and the methyl group at the C-6 position introduce further electronic and steric factors that can direct the regioselectivity of subsequent reactions. evitachem.com For instance, the amino group is a strong electron-donating group, which can further influence the sites of electrophilic attack.

From a practical standpoint, this compound serves as a valuable building block in medicinal and materials chemistry. evitachem.com The parent compound, 2-amino-6-methylpyridine, is a known precursor for a variety of valuable compounds with biological activity, including N-linked aminopiperidine-based gyrase inhibitors and other pharmacologically relevant scaffolds. researchgate.netchemicalbook.com The N-oxide derivative provides an alternative synthetic entry point to these and other novel structures. Research has indicated that this compound has applications in the development of inhibitors for biological pathways, such as those involving phosphatidylinositol 3-kinase, which are relevant in cancer and metabolic disease research. evitachem.com The synthesis of this compound can be achieved through methods like the bioconversion of pyridin-2-amines by whole cells of Burkholderia sp. MAK1, which offers an environmentally friendly route. evitachem.com

Data Tables

Table 1: Properties of Pyridine N-oxide An interactive data table is available below.

| Property | Value |

|---|---|

| IUPAC Name | Pyridine 1-oxide |

| Chemical Formula | C₅H₅NO |

| Molar Mass | 95.101 g·mol⁻¹ wikipedia.org |

| Appearance | Colourless, hygroscopic solid wikipedia.org |

| Melting Point | 65 to 66 °C wikipedia.org |

| Boiling Point | 270 °C wikipedia.org |

| Acidity (pKa of conjugate acid) | 0.8 wikipedia.org |

| CAS Number | 694-59-7 wikipedia.org |

Table 2: Properties of this compound An interactive data table is available below.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Other Names | 2-Amino-6-methylpyridine N-oxide evitachem.com |

| Chemical Formula | C₆H₈N₂O evitachem.com |

| Molecular Weight | ~140.14 g/mol evitachem.com |

| Appearance | Typically a colorless crystalline solid evitachem.com |

| Melting Point | ~50–52°C evitachem.com |

| CAS Number | 25063-84-7 evitachem.com |

| Solubility | Notable in polar solvents like water evitachem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-6-methylpyridin-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-3-2-4-6(7)8(5)9/h2-4,7,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTPOOBRYBRXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC(=N)N1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355901 | |

| Record name | 6-methylpyridin-2-amine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25063-84-7 | |

| Record name | 6-methylpyridin-2-amine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methylpyridin 2 Amine 1 Oxide

Classical Oxidation Protocols for Pyridine (B92270) N-Oxides

Historically, the N-oxidation of pyridines has been achieved using strong oxidizing agents. These methods, while effective, often require harsh reaction conditions and can be associated with safety concerns and the generation of stoichiometric waste.

Peracid-Mediated N-Oxidation (e.g., Peroxybenzoic Acid, Peroxomonosulfuric Acid)

Peracids are a long-standing class of reagents for the N-oxidation of pyridines. arkat-usa.org Common examples include peroxybenzoic acid and peroxomonosulfuric acid (Caro's acid). arkat-usa.org The reaction mechanism involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peracid. The choice of peracid can influence the reaction's efficiency, with some studies indicating that m-chloroperoxybenzoic acid (m-CPBA) can provide higher yields for certain substituted pyridines compared to other oxidizing agents. arkat-usa.orgresearchgate.net For instance, the oxidation of 3-substituted pyridines to their corresponding N-oxides has been shown to proceed with the highest yield using m-CPBA. arkat-usa.org However, a common issue with using reagents like m-CPBA is the difficulty in removing the m-chlorobenzoic acid byproduct, which can complicate purification and reduce isolated yields. thieme-connect.de

Hydrogen Peroxide-Based Oxidations

Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the fact that its primary byproduct is water. novarials.comacsmaterial.com However, its direct use often requires activation through catalytic systems or the use of additives.

Catalytic Systems (e.g., Rhenium-based catalysts, Titanium Silicalite (TS-1))

Several catalytic systems have been developed to enhance the efficacy of hydrogen peroxide in N-oxidation reactions.

Rhenium-based catalysts: Methyltrioxorhenium (MTO) is a notable catalyst for the oxidation of pyridines using hydrogen peroxide. arkat-usa.orgresearchgate.net This method is often efficient for unhindered pyridines. thieme-connect.de However, its effectiveness can be diminished by steric hindrance, and it may not be suitable for pyridines with certain substituents in the 2-position. thieme-connect.de The catalytic cycle is believed to involve the formation of highly active rhenium peroxo complexes. orgsyn.org

Titanium Silicalite (TS-1): TS-1 is a zeolitic material that has demonstrated excellent catalytic activity in various oxidation reactions using hydrogen peroxide. novarials.comacsmaterial.comresearchgate.netchemicalbook.com Its well-defined porous structure and the presence of titanium atoms within the framework contribute to its high selectivity. novarials.comchemicalbook.com The use of TS-1 in a continuous flow microreactor with hydrogen peroxide in methanol (B129727) has been shown to be a safe, green, and highly efficient process for producing pyridine N-oxides, with yields of up to 99%. organic-chemistry.orgorganic-chemistry.org This system can operate for extended periods without loss of catalyst activity. organic-chemistry.orgorganic-chemistry.org The hydrophobic nature of the TS-1 surface is a key factor in its catalytic performance. researchgate.net

Table 1: Comparison of Catalytic Systems for Pyridine N-Oxidation

| Catalyst | Oxidant | Key Advantages | Limitations | References |

|---|---|---|---|---|

| Rhenium-based (e.g., MTO) | H₂O₂ | Efficient for many pyridines. | Sensitive to steric hindrance. | arkat-usa.orgresearchgate.netthieme-connect.de |

| Titanium Silicalite (TS-1) | H₂O₂ | High selectivity, environmentally friendly, suitable for continuous flow. | May require specific reaction conditions (e.g., solvent). | novarials.comacsmaterial.comresearchgate.netchemicalbook.comorganic-chemistry.orgorganic-chemistry.org |

Additive-Assisted Methods (e.g., Urea-Hydrogen Peroxide Adduct (UHP))

The Urea-Hydrogen Peroxide (UHP) adduct is a stable, inexpensive, and easy-to-handle solid that serves as a convenient source of anhydrous hydrogen peroxide. researchgate.netorganic-chemistry.org UHP has been successfully employed for the N-oxidation of various nitrogen heterocycles. organic-chemistry.orgnih.gov The combination of UHP with trifluoroacetic anhydride (B1165640) (TFAA) has been developed as a general method for the oxidation of electron-poor pyridines. researchgate.net This method avoids some of the stability issues associated with concentrated hydrogen peroxide solutions. researchgate.net A patented method describes the oxidation of pyridine derivatives using a urea-hydrogen peroxide compound, highlighting its safety advantages over methods involving the condensation of acetate-containing hydrogen peroxide. google.com

Perborate (B1237305) and Percarbonate Reagents for N-Oxidation

Sodium perborate and sodium percarbonate are additional solid sources of active oxygen that have found application in organic synthesis, including the N-oxidation of pyridines. researchgate.netresearchgate.net

Sodium Perborate: Sodium perborate, often used in acetic acid, is an effective reagent for the N-oxidation of various azines, including substituted pyridines. organic-chemistry.orgmdma.ch It is considered a cheap and safe oxidizing agent. acs.org

Sodium Percarbonate: Sodium percarbonate is another versatile oxidizing agent. researchgate.net In the presence of rhenium-based catalysts, sodium percarbonate can efficiently oxidize tertiary nitrogen compounds to their corresponding N-oxides in excellent yields under mild conditions. organic-chemistry.org A combination of trifluoromethanesulfonic anhydride and sodium percarbonate has been developed for the oxidation of highly electron-deficient pyridines. researchgate.net

Modern and Sustainable Approaches to N-Oxide Synthesis

Recognizing the limitations of classical methods, recent research has focused on developing more sustainable and efficient protocols for N-oxide synthesis. These approaches often prioritize milder reaction conditions, reduced environmental impact, and improved atom economy.

The development of catalytic systems, particularly those compatible with environmentally benign oxidants like hydrogen peroxide, represents a significant step forward. The use of continuous flow reactors, as demonstrated with the TS-1 catalyst, offers advantages in terms of safety, scalability, and process control for large-scale production. organic-chemistry.orgorganic-chemistry.org

Furthermore, solvent-free and halide-free methods are gaining traction. For example, a green synthesis of pyridine-2-yl substituted ureas has been developed based on the C-H functionalization of pyridine N-oxides with dialkylcyanamides, which proceeds without a solvent. rsc.org While not a direct synthesis of the N-oxide itself, it showcases the utility of N-oxides in subsequent sustainable transformations.

Another area of development involves photocatalysis. Rhenium complexes have been shown to act as photocatalysts for the deoxygenation of pyridine N-oxides, a reaction that is mechanistically the reverse of synthesis but highlights the potential for light-driven transformations in this area of chemistry. nih.gov

The direct N-oxidation of heteroarenes can also be achieved through the construction of the aromatic ring from substrates that already contain a nitrogen-oxygen bond, offering an alternative to direct oxidation. thieme-connect.de Additionally, methods that avoid the pollution associated with traditional N-oxidation by incorporating the N→O bond during a cyclization process are being explored for the synthesis of certain energetic N-oxides. mdpi.com

Table 2: Summary of Reagents and Compound Names

| Reagent/Compound Name | Abbreviation |

|---|---|

| 6-Methylpyridin-2-amine 1-oxide | - |

| Hydrogen Peroxide | H₂O₂ |

| m-chloroperoxybenzoic acid | m-CPBA |

| Methyltrioxorhenium | MTO |

| Titanium Silicalite | TS-1 |

| Urea-Hydrogen Peroxide | UHP |

| Trifluoroacetic anhydride | TFAA |

| Sodium Perborate | - |

| Sodium Percarbonate | - |

| Trifluoromethanesulfonic anhydride | - |

| Peroxybenzoic Acid | - |

| Peroxomonosulfuric Acid (Caro's acid) | - |

Electrochemical N-Oxidation Techniques

Electrochemical synthesis offers a sustainable alternative to conventional chemical oxidation by using electrons as reagents, thereby minimizing the use of hazardous and wasteful chemical oxidants. acs.org The anodic oxidation of amines has been extensively studied as a route to synthesize a variety of valuable molecules. nih.govresearchgate.netmdpi.comrsc.org

A significant advancement in the N-oxidation of pyridines is the use of electrochemically generated peroxodicarbonate (C₂O₆²⁻), known as PODIC. acs.org This method presents a green platform for oxidation, as PODIC is generated on-demand from the electrolysis of simple carbonate solutions, such as potassium or sodium carbonate. acs.orgchemistryviews.orggoogle.com This in-situ generation circumvents the need to store and transport hazardous oxidizing agents like concentrated hydrogen peroxide. acs.org The process involves the anodic formation of peroxodicarbonate at a boron-doped diamond electrode within a flow electrolysis cell. chemistryviews.org This "ex-cell" oxidizer can then be used for various transformations, including the N-oxidation of pyridines and other tertiary amines, with isolated yields reaching up to 98%. acs.org

The efficiency of PODIC-mediated N-oxidation is significantly enhanced by the use of activators. Phenoyloxy succinimide (B58015) (POSI) has been identified as a crucial factor for achieving high yields of N-oxides. acs.org In a recently developed protocol, the combination of electrochemically generated PODIC and POSI proved highly effective for the selective N-oxidation of a wide range of pyridines and quinolines. acs.org While the direct electrochemical oxidation of pyridines to their N-oxides is often not feasible, the use of this mediator system provides a viable and efficient indirect pathway. acs.org

Flow Chemistry and Microreactor Technologies for Enhanced Synthesis

Flow chemistry and microreactor technologies offer substantial advantages for the synthesis of pyridine N-oxides, including improved safety, efficiency, and scalability. organic-chemistry.orgresearchgate.netacs.org These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. organic-chemistry.orgmdpi.com

A continuous flow microreactor using a packed-bed of titanium silicalite (TS-1) as a catalyst and hydrogen peroxide as the oxidant has been successfully employed for the N-oxidation of various pyridine derivatives, achieving yields of up to 99%. organic-chemistry.orgresearchgate.net This method is noted for its enhanced safety, as the small reaction volumes within the microreactor minimize the risks associated with exothermic reactions. researchgate.net The stability of such systems is also a key advantage, with some demonstrating continuous operation for over 800 hours without loss of catalyst activity, highlighting their potential for large-scale industrial production. organic-chemistry.orgresearchgate.net The development of fully continuous processes, from oxidation to product isolation, has been demonstrated for compounds like 2-hydroxypyridine-N-oxide (HOPO), further underscoring the industrial applicability of this technology. acs.orgthieme-connect.com

| Technology | Key Features | Advantages |

| Electrochemical N-Oxidation | Uses electrons as reagents; on-demand generation of oxidants (PODIC). | Sustainable, reduced hazardous waste, avoids transport/storage of dangerous chemicals. acs.orgchemistryviews.org |

| Flow Chemistry/Microreactors | Precise control of reaction parameters, small reaction volumes, continuous processing. | Enhanced safety, higher yields and purity, scalability, stable long-term operation. organic-chemistry.orgacs.orgresearchgate.net |

Atom Economy and Green Chemistry Principles in N-Oxide Formation

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.comwikipedia.orgrsc.orgjocpr.com The ideal atom economy is 100%, signifying that no atoms are wasted as byproducts. wikipedia.org

The synthesis of N-oxides can be evaluated through this lens. For instance, oxidation using aqueous hydrogen peroxide (H₂O₂) is considered an atom-economical process because its only byproduct is water. acs.org This makes H₂O₂ an attractive oxidant from a green chemistry perspective due to its high oxygen content, safety, and low cost. acs.org Electrochemical methods, such as those using PODIC, also align with green chemistry principles by replacing stoichiometric chemical oxidants with electricity, thereby significantly reducing waste generation. acs.orgchemistryviews.org The goal is to design synthetic routes that maximize the incorporation of all materials used in the process into the final product, a central tenet of sustainable chemical manufacturing. wordpress.com

Synthesis of this compound from Precursors

The primary route to this compound involves the direct oxidation of its corresponding amine precursor.

Direct Oxidation of 6-Methylpyridin-2-amine

The direct oxidation of the nitrogen atom in the pyridine ring of 6-Methylpyridin-2-amine is the most straightforward method for synthesizing the target N-oxide. This transformation is typically achieved using common oxidizing agents. A widely used and effective method for the N-oxidation of pyridine derivatives involves heating the substrate with hydrogen peroxide in a suitable solvent, such as acetic acid.

For a structurally related compound, 2-bromo-6-methyl-pyridine, the N-oxide was successfully synthesized by heating it with a 30% hydrogen peroxide solution in acetic acid at 90°C for 24 hours, resulting in a 75% yield. A similar approach would be applicable to the synthesis of this compound from its precursor, 2-Amino-6-methylpyridine (B158447). nih.govchemicalbook.com The reaction involves the nucleophilic attack of the pyridine nitrogen on the oxidant, leading to the formation of the N-O bond.

Derivatization of Pre-formed Substituted Pyridine N-Oxides

The synthesis of this compound can be effectively achieved through the chemical modification of pyridine N-oxide precursors that already possess one of the required substituents. This approach leverages the unique reactivity imparted by the N-oxide functional group, which activates the pyridine ring for certain transformations. researchgate.netsemanticscholar.org The primary strategies involve either the direct N-oxidation of a pre-existing substituted aminopyridine or the introduction of an amino group onto a pre-formed methylpyridine N-oxide.

One of the most direct synthetic routes is the oxidation of 2-amino-6-methylpyridine. However, the presence of the amino group can complicate direct oxidation with peracids, as the amino group itself is susceptible to oxidation. google.com To circumvent this, specialized methods have been developed. For instance, recent research has demonstrated the use of bioconversion, where whole cells of Burkholderia sp. MAK1 can regioselectively N-oxidize pyridin-2-amines, offering an environmentally benign synthetic pathway. evitachem.com

Alternatively, a more common and versatile strategy involves the amination of a pre-formed 6-methylpyridine 1-oxide. The N-oxide group activates the C2 and C6 positions of the pyridine ring, making them susceptible to nucleophilic attack. youtube.com Several methods have been established for the amination of pyridine N-oxides, which are applicable to the synthesis of the target compound.

A general and efficient one-pot process involves the use of activating agents such as tosyl chloride (TsCl) or triflic anhydride (Tf₂O) in the presence of an amine source. For example, Yin and coworkers developed a method for converting pyridine N-oxides to 2-aminopyridines using p-toluenesulfonyl anhydride (Ts₂O) and tert-butylamine, followed by the removal of the tert-butyl protecting group. semanticscholar.org This method is noted for its high regioselectivity and good functional group compatibility.

Another approach employs phosphonium (B103445) salts as activators. The use of bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP) has been reported as a mild and general activator for the regioselective addition of amine nucleophiles to pyridine N-oxides. This reaction proceeds through an activated pyridine complex, allowing for the addition of various amines.

Furthermore, the reaction of pyridine N-oxides with activated isocyanides presents another pathway to 2-aminopyridines. nih.gov This process typically involves the formation of an N-formylaminopyridine intermediate, which can then be hydrolyzed under mild conditions to yield the desired 2-aminopyridine (B139424) derivative. nih.gov

The derivatization can also start from a more complex substituted pyridine N-oxide. For example, a related compound, 2-amino-6-methyl-4-piperidinopyridine-1-oxide, was synthesized by heating 2-amino-4-chloro-6-methylpyridine-1-oxide hydrochloride with piperidine (B6355638) and water in a sealed vessel. prepchem.com This demonstrates the principle of nucleophilic substitution on a pre-functionalized pyridine N-oxide ring.

The table below summarizes various derivatization strategies applicable to the synthesis of this compound from pre-formed substituted pyridine N-oxides.

| Starting Material | Reagents/Method | Product | Key Findings & Remarks |

| 2-Amino-6-methylpyridine | Bioconversion with Burkholderia sp. MAK1 | This compound | Provides regioselective N-oxidation in an environmentally friendly manner. evitachem.com |

| 6-Methylpyridine 1-oxide | 1. Ts₂O, t-BuNH₂ 2. TFA | This compound | A one-pot process with high yield and regioselectivity. The use of t-BuNH₂ is crucial to prevent side reactions. semanticscholar.org |

| 6-Methylpyridine 1-oxide | PyBroP, Amine nucleophile | This compound | A mild method using a phosphonium salt as an activator for the regioselective addition of amines. |

| 6-Methylpyridine 1-oxide | Activated Isocyanide, then Hydrolysis | This compound | Involves an N-formylaminopyridine intermediate that requires a subsequent hydrolysis step. nih.gov |

| 2-Amino-4-chloro-6-methylpyridine-1-oxide hydrochloride | Piperidine, Water, Heat | 2-Amino-6-methyl-4-piperidinopyridine-1-oxide | Demonstrates nucleophilic substitution on a pre-formed, functionalized pyridine N-oxide ring to create a derivative. prepchem.com |

Advanced Spectroscopic and Structural Characterization of 6 Methylpyridin 2 Amine 1 Oxide and Its Derivatives

X-ray Crystallography for Solid-State Molecular Architecture

For instance, the parent molecule, 6-Methylpyridin-2-amine, has a planar molecular skeleton. researchgate.net The crystal structures of various pyridine-N-oxide derivatives show that the pyridine (B92270) ring generally maintains its planarity. nih.gov In the crystal structure of 2-N-methylamino-3-methylpyridine N-oxide, the pyridine skeleton is nearly flat and its structure is stabilized by an intramolecular N-H···O hydrogen bond. nih.gov

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding: The presence of the amino group (a hydrogen bond donor) and the N-oxide oxygen atom (a strong hydrogen bond acceptor) creates opportunities for robust hydrogen bonding. In the crystal structure of the parent 6-Methylpyridin-2-amine, one of the amino hydrogen atoms forms an N—H⋯N hydrogen bond, creating an inversion dimer. researchgate.net For N-oxide derivatives, intermolecular N-H···O hydrogen bonds are a dominant feature. For example, in 2-N-methylamino-3-methylpyridine N-oxide, molecules are linked by weak C-H⋯O hydrogen bonds, where the N-oxide oxygen acts as the acceptor, forming a two-dimensional network. nih.gov This suggests that 6-Methylpyridin-2-amine 1-oxide would likely form strong N-H···O hydrogen bonds, significantly influencing its crystal packing.

π-π Stacking: The aromatic pyridine ring allows for π-π stacking interactions between adjacent molecules. In the crystal structure of 2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide, the molecules are stacked in a sandwich-herringbone arrangement. The parent compound, 6-Methylpyridin-2-amine, exhibits N—H⋯π interactions, which contribute to the formation of layers within the crystal. researchgate.net These types of interactions are therefore also expected to contribute to the stabilization of the crystal lattice of this compound.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| 6-Methylpyridin-2-amine | Monoclinic | P21/c | N—H⋯N hydrogen bonds (forming dimers), N—H⋯π interactions | researchgate.net |

| 2-N-methylamino-3-methylpyridine N-oxide | Monoclinic | P21/n | Intramolecular N-H···O hydrogen bond; weak C-H⋯O hydrogen bonds | nih.gov |

| 2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide | Not Specified | Not Specified | Intermolecular N-H···O hydrogen bonding; sandwich-herringbone stacking |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution. researchgate.net One- and two-dimensional NMR experiments provide detailed information about the carbon-hydrogen framework of this compound.

Elucidation of Molecular Structure using 1H and 13C NMR

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl protons, the amino protons, and the three aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern. For the parent compound, 2-Amino-6-methylpyridine (B158447), the methyl protons appear as a singlet around 2.28-2.35 ppm, while the aromatic protons appear in the range of 6.2-7.3 ppm. chemicalbook.com The introduction of the N-oxide group is expected to deshield the ring protons. For example, in 2-Methylpyridine (B31789) N-Oxide, the aromatic protons are observed between 7.20-7.32 ppm, with one proton shifted downfield to 8.29-8.30 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, six signals are expected: one for the methyl carbon and five for the pyridine ring carbons. The chemical shifts of the ring carbons are sensitive to the electronic effects of the amino, methyl, and N-oxide groups. In 2-aminopyridine (B139424) N-oxide, the carbon atom at position 2 (C2), which is bonded to the amino group, resonates at approximately 150.7 ppm. core.ac.uk The N-oxide group significantly alters the electronic properties of the molecule, which is reflected in the carbon chemical shifts. evitachem.com

| Compound | Nucleus | Methyl (CH₃) | Aromatic (C-H) | Aromatic (C-N/C-O) | Reference |

|---|---|---|---|---|---|

| 2-Amino-6-methylpyridine (in CDCl₃) | ¹H | ~2.36 | 6.28 - 7.29 | - | chemicalbook.com |

| ¹³C | ~24.4 | 108.1, 115.0, 138.8 | 156.1, 157.4 | nih.gov | |

| 2-Methylpyridine N-Oxide (in CDCl₃) | ¹H | 2.53 | 7.20 - 7.32 | 8.29 - 8.30 (H adjacent to N-O) | rsc.org |

| ¹³C | 17.3 | 123.2, 125.5, 126.1 | 138.8, 148.5 | rsc.org |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

2D NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between adjacent aromatic protons, confirming their connectivity around the pyridine ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would allow for the direct assignment of each aromatic proton to its corresponding carbon atom in the pyridine ring and the methyl protons to the methyl carbon. youtube.com

Analysis of N-Oxide Induced Chemical Shifts

The introduction of the N-oxide functionality causes significant changes in the electronic distribution within the pyridine ring, which can be quantified by observing the resulting changes in NMR chemical shifts.

The N-oxide group is electron-withdrawing via induction but can also act as a π-electron donor through resonance. This dual nature affects the shielding of nearby nuclei. Studies on substituted pyridine N-oxides show that the ring nitrogen chemical shift (¹⁵N NMR) is a sensitive probe of these electronic effects. In 2-aminopyridine N-oxide, the ring nitrogen signal is found at approximately -126.1 ppm, a considerable shift compared to pyridine N-oxide itself (-86.6 ppm). core.ac.uk This indicates a substantial electronic perturbation by the amino group.

Furthermore, the chemical shifts of the ring carbons are also affected. The N-oxide group generally leads to a downfield shift (deshielding) of the α- and γ-carbons and an upfield shift (shielding) of the β-carbons relative to the parent pyridine. Comparing the chemical shifts of aminopyridines with their corresponding N-oxides reveals the specific influence of this functional group in the context of other substituents. core.ac.ukmdpi.com

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational techniques that provide information about the functional groups present in a molecule.

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its functional groups. Based on studies of similar molecules like 2-N-methylamino-3-methylpyridine N-oxide and the parent amine, the following vibrational modes can be anticipated nih.govresearchgate.net:

N-H stretching: The amino group will give rise to symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. researchgate.net

C-H stretching: Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations associated with the pyridine ring will appear in the 1400-1650 cm⁻¹ region. researchgate.net

N-O stretching: The N-oxide group has a characteristic strong stretching vibration, typically observed in the 1200-1300 cm⁻¹ range.

N-O bending: A bending vibration for the N-O bond is expected around 800-860 cm⁻¹.

A study of 2-N-methylamino-3-methylpyridine N-oxide utilized DFT calculations to assign the observed IR and Raman bands to specific vibrational modes, providing a detailed understanding of the molecule's vibrational properties. nih.gov A similar analysis for this compound would provide definitive assignments for its spectral features.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Compound Studied | Reference |

|---|---|---|---|

| ν(N-H) | 3335 - 3444 | 2-amino-5-methylpyridine | researchgate.net |

| ν(C=N), ν(C=C) (aromatic) | 1592 - 1652 | Polymer with pyridine moiety | researchgate.net |

| ν(N-O) | 1200 - 1300 | General for Pyridine N-oxides | - |

| δ(N-O) | 800 - 860 | General for Pyridine N-oxides | - |

Characteristic Vibrational Modes of the N-O Bond and Amine Group

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers direct insight into the functional groups of a molecule. For this compound, the most diagnostic vibrations are those of the N-oxide (N-O) and amine (NH₂) groups.

The N-O stretching vibration (νN-O) in pyridine N-oxide itself is observed around 1254 cm⁻¹. ias.ac.in The precise frequency of this bond is sensitive to electronic perturbations from ring substituents. In the case of this compound, the presence of the electron-donating amino and methyl groups is expected to influence the N-O bond order and, consequently, its vibrational frequency. Theoretical and experimental studies on related substituted pyridine N-oxides confirm that the electronic nature of substituents significantly alters the vibrational landscape. nih.gov

The amine group (-NH₂) gives rise to several characteristic vibrational modes. The asymmetric and symmetric stretching vibrations are typically found in the 3250-3500 cm⁻¹ region. tsijournals.com For the related compound 2-amino-5-methylpyridine, these bands appear around 3444 and 3335 cm⁻¹. researchgate.net Additionally, the NH₂ scissoring (in-plane bending) mode is expected near 1600 cm⁻¹. tsijournals.com In this compound, the oxygen atom of the N-oxide group can act as a hydrogen-bond acceptor, potentially forming intra- or intermolecular hydrogen bonds with the amine protons. Such interactions would typically cause a broadening and red-shifting (a shift to lower wavenumbers) of the N-H stretching bands. Studies on the related 2-N-methylamino-3-methylpyridine N-oxide have demonstrated the role of the N-oxide group as an effective hydrogen-bond acceptor. nih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|---|

| Asymmetric Stretch | Amine (-NH₂) | ~3400 - 3500 | Sensitive to hydrogen bonding. tsijournals.comresearchgate.net |

| Symmetric Stretch | Amine (-NH₂) | ~3300 - 3400 | Sensitive to hydrogen bonding. tsijournals.comresearchgate.net |

| Scissoring (Bending) | Amine (-NH₂) | ~1600 - 1650 | In-plane bending motion. tsijournals.com |

| Stretch | N-Oxide (N-O) | ~1250 - 1280 | Frequency is influenced by electronic effects of ring substituents. ias.ac.innih.gov |

Spectroscopic Signatures of Ring Substituents

The substituents on the pyridine ring, namely the methyl group and the amine group (as discussed above), have distinct spectroscopic signatures. Density functional theory (DFT) calculations and experimental spectra of the parent compound, 2-amino-6-methylpyridine, provide a baseline for these vibrations. ahievran.edu.trresearchgate.net

The pyridine ring itself has a set of characteristic skeletal vibrations, often referred to as ring breathing and stretching modes, which appear in the 1400-1600 cm⁻¹ region. For 2-amino-6-methylpyridine, these vibrations are well-documented. researchgate.net The oxidation of the ring nitrogen to form the N-oxide perturbs the π-electron system of the ring, leading to shifts in the positions and intensities of these bands. DFT studies on pyridine and pyridine-N-oxide show that while the magnitudes of all modes are affected by the N-oxidation, significant changes are particularly noticeable in their IR intensities and Raman activities. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. For this compound (C₆H₈N₂O), the calculated molecular weight is approximately 124.14 g/mol . evitachem.com Therefore, the electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at an m/z of 124 or 125, respectively.

The fragmentation of alkylpyridine N-oxides follows characteristic pathways that are highly diagnostic. researchgate.net Two primary fragmentation routes are prominent for this class of compounds:

Loss of an Oxygen Atom: A very common fragmentation pathway for N-oxides is the cleavage of the N-O bond, resulting in the ejection of an oxygen atom (16 Da). This leads to a fragment ion corresponding to the parent amine, [M-16]⁺. For this compound, this would produce a fragment at m/z 108, corresponding to the 2-amino-6-methylpyridine cation. This loss-of-oxygen fragmentation is reported to be relatively intense in most alkylpyridine N-oxides. researchgate.net

Loss of a Hydroxyl Radical: A fragmentation involving the abstraction of a hydrogen atom from an ortho-alkyl group by the N-oxide oxygen, followed by the elimination of a hydroxyl radical (•OH, 17 Da), is particularly significant for 2-alkylpyridine N-oxides. researchgate.net This rearrangement process leads to a prominent [M-OH]⁺ or [M-17]⁺ peak. In this case, it would result in a fragment at m/z 107.

These characteristic losses of 16 and 17 mass units are key signatures for identifying pyridine N-oxides with ortho-alkyl substituents via mass spectrometry.

| Ion | m/z (Expected) | Identity/Origin | Significance |

|---|---|---|---|

| [M+H]⁺ | 125 | Protonated Molecular Ion | Confirms molecular weight (ESI). |

| [M]⁺ | 124 | Molecular Ion | Confirms molecular weight (EI). |

| [M-16]⁺ | 108 | Loss of Oxygen Atom | Characteristic fragmentation of N-oxides. researchgate.net |

| [M-17]⁺ | 107 | Loss of Hydroxyl Radical (•OH) | Characteristic fragmentation for 2-alkylpyridine N-oxides. researchgate.net |

UV-Visible Spectroscopy and Electronic Structure Probing

UV-Visible spectroscopy probes the electronic transitions within a molecule. The electronic structure of this compound is defined by the conjugated π-system of the substituted pyridine ring. The presence of the amino group (an auxochrome) and the N-oxide group significantly modifies the electronic energy levels compared to unsubstituted pyridine.

The UV-Vis spectrum is expected to be characterized by absorption bands arising from π→π* and n→π* electronic transitions.

π→π transitions:* These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high in intensity (large molar absorptivity, ε). They are associated with the aromatic system.

n→π transitions:* These involve the promotion of a non-bonding electron (e.g., from the oxygen of the N-oxide or the nitrogen of the amine group) to a π* antibonding orbital. These transitions are generally lower in energy (occur at longer wavelengths) and are of weaker intensity compared to π→π* transitions.

Experimental data for the closely related compound 2-N-methylamino-3-methylpyridine N-oxide shows UV-Vis absorption bands, which can provide an estimate for the target molecule. nih.gov Similarly, studies on other substituted aminopyridine derivatives show strong absorptions in the UV region, which are assigned to these electronic transitions. nih.govresearchgate.net The exact position of the absorption maxima (λmax) is dependent on the solvent polarity, as solvents can stabilize the ground and excited states to different extents, particularly for polar molecules capable of hydrogen bonding.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-6-methylpyridine |

| Pyridine N-oxide |

| 2-amino-5-methylpyridine |

| 2-N-methylamino-3-methylpyridine N-oxide |

| Pyridine |

Reactivity and Mechanistic Investigations of 6 Methylpyridin 2 Amine 1 Oxide

Reactions at the N-Oxide Functionality

The N-oxide group is a key feature of 6-Methylpyridin-2-amine 1-oxide, significantly influencing its chemical behavior. This functionality can participate in a variety of reactions, including the transfer of its oxygen atom and undergoing rearrangements.

Oxygen atom transfer (OAT) reactions are fundamental processes in which an oxygen atom is moved from an oxidant to a reductant. nsf.gov In the context of pyridine (B92270) N-oxides, this often involves the deoxygenation of the N-oxide to the corresponding pyridine. This transformation can be achieved using various reducing agents. For instance, phosphines and phosphites are known to readily deoxygenate N-oxides. nsf.gov The generally accepted mechanism for this type of oxygen atom transfer involves the nucleophilic attack of the reductant (e.g., a phosphine) on the oxygen atom of the N-oxide, leading to the formation of the deoxygenated pyridine and the corresponding phosphine (B1218219) oxide. utu.fi

The reduction of the N-oxide group can also be accomplished through other methods, such as catalytic hydrogenation. evitachem.com These deoxygenation reactions are significant as they provide a pathway to the parent pyridine derivative, which can be a valuable synthetic intermediate.

Pyridine N-oxides can undergo rearrangement reactions, with the Polonovski reaction being a notable example. nih.govwikipedia.org This reaction typically involves the treatment of a tertiary amine N-oxide with an activating agent like acetic anhydride (B1165640). The process leads to the cleavage of the N-oxide and the formation of an acetamide (B32628) and an aldehyde. wikipedia.org While the classic Polonovski reaction is well-established for tertiary amine N-oxides, its application to heteroaromatic N-oxides like this compound can lead to functionalization of the pyridine ring.

Another type of rearrangement observed in certain N-oxides is the Meisenheimer rearrangement, where specific N-oxides can rearrange to form alkoxylamines. wikipedia.org The susceptibility of this compound to these and other rearrangements is an area of ongoing investigation, offering potential routes to novel molecular structures.

Functionalization of the Pyridine Ring

The presence of the N-oxide group activates the pyridine ring, facilitating various functionalization reactions. This activation is a powerful tool for chemists, allowing for the introduction of new substituents at specific positions.

Direct C-H functionalization is a highly sought-after strategy in organic synthesis as it minimizes waste and synthetic steps. rsc.org The N-oxide group in pyridine N-oxides acts as a directing group, enabling regioselective functionalization, particularly at the C2 and C8 positions in quinoline (B57606) N-oxides. researchgate.netmdpi.com This directing effect is also applicable to pyridine N-oxides, facilitating reactions at the ortho position (the carbon atom adjacent to the nitrogen).

Recent research has demonstrated that pyridine N-oxides can act as hydrogen atom transfer (HAT) catalysts under photoinduced conditions, leading to site-selective C-H functionalization. chemrxiv.orgdigitellinc.com By generating a highly electrophilic N-oxide cation radical, it becomes possible to abstract a hydrogen atom from a C-H bond, creating a carbon radical that can then be functionalized. digitellinc.com The regioselectivity of these reactions can often be controlled by the steric and electronic properties of the substituents on the pyridine N-oxide. chemrxiv.org

Table 1: Examples of C-H Functionalization Reactions

| Reaction Type | Catalyst/Reagent | Position of Functionalization | Reference |

|---|---|---|---|

| Alkenylation | Copper-catalyzed | C-H ortho to N-oxide | researchgate.net |

| Arylation | Palladium-catalyzed | C2-position | mdpi.com |

| Amination | Photoinduced HAT | Site-selective | chemrxiv.orgdigitellinc.com |

| Azidation | Photoinduced HAT | Site-selective | chemrxiv.org |

| Allylation | Photoinduced HAT | Site-selective | chemrxiv.org |

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is typically facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgpressbooks.pubyoutube.com The N-oxide group in pyridine N-oxides serves as an activating group for SNA reactions.

A significant application of the enhanced reactivity of pyridine N-oxides is in C2-amination reactions. It has been demonstrated that pyridine N-oxides can react with amines in the presence of a phosphonium (B103445) coupling reagent to yield 2-aminopyridines through a Reissert-Henze-type reaction. nih.gov

Furthermore, a practical method for the synthesis of substituted 2-aminopyridines from pyridine N-oxides involves their reaction with activated isocyanides. This one-pot, two-step process proceeds through an isolable N-formylaminopyridine intermediate, which is then deprotected to afford the final 2-aminopyridine (B139424) product. nih.gov This methodology has proven effective for the synthesis of 2-aminopyridines that are otherwise difficult to access. nih.gov

Table 2: C2-Amination of Pyridine N-Oxides

| Reagent | Reaction Type | Intermediate | Product | Reference |

|---|---|---|---|---|

| Amines (with phosphonium coupling reagent) | Reissert-Henze | - | 2-Aminopyridine | nih.gov |

| Activated Isocyanides | Two-step, one-pot | N-formylaminopyridine | 2-Aminopyridine | nih.gov |

Nucleophilic Aromatic Substitution on Activated Pyridine N-Oxides

Halogenation Reactions (e.g., Chlorination with Phosphorus Oxychloride)

The N-oxide group in pyridine N-oxides activates the pyridine ring towards electrophilic substitution and also facilitates nucleophilic substitution, particularly at the C2 and C6 positions. A key reaction in this category is chlorination. When treated with phosphorus oxychloride (POCl₃), this compound is expected to undergo chlorination. This reaction typically proceeds through the formation of an intermediate adduct between the N-oxide and phosphorus oxychloride. Subsequent nucleophilic attack by a chloride ion leads to the substitution of a hydrogen atom on the pyridine ring, most likely at the 2- or 6-position, with a chlorine atom, and the reduction of the N-oxide. The presence of the amino and methyl groups will influence the regioselectivity of this reaction.

| Reactant | Reagent | Expected Product | Reaction Type |

| This compound | Phosphorus oxychloride (POCl₃) | Chloro-6-methylpyridin-2-amine | Halogenation |

Formation of Cyano Derivatives from Amine Oxides

The conversion of pyridine N-oxides to cyanopyridines is a valuable synthetic transformation. acs.org This reaction can be achieved by treating the N-oxide with a cyanide source in the presence of an activating agent. A common method involves the use of dimethyl sulfate (B86663) followed by potassium cyanide. orgsyn.org In the case of this compound, this process would likely involve the initial formation of a methoxy-pyridinium salt by reaction with dimethyl sulfate. Subsequent treatment with a cyanide salt, such as potassium cyanide, would lead to the introduction of a cyano group onto the pyridine ring, typically at the 2-position, with the concurrent removal of the N-oxide function. orgsyn.orgchem-soc.si This method provides a general route to various cyanopyridines. orgsyn.org

| Reactant | Reagents | Intermediate | Final Product |

| This compound | 1. Dimethyl sulfate 2. Potassium cyanide | 1-Methoxy-6-methyl-2-aminopyridinium salt | 2-Cyano-6-methylpyridin-2-amine |

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Pyridine N-oxides exhibit characteristic reactivity towards organometallic reagents like Grignard reagents. diva-portal.org The reaction of this compound with a Grignard reagent (R-MgX) can lead to the formation of 2-substituted pyridines. diva-portal.org The reaction proceeds via the nucleophilic addition of the Grignard reagent to the carbon atom at the 2-position of the pyridine ring. This is followed by the elimination of the N-oxide group upon workup. diva-portal.org The high reactivity of both the pyridinium (B92312) ion and the Grignard reagent can sometimes lead to non-catalyzed background reactions. acs.org The amino group in this compound is also reactive towards Grignard reagents, potentially leading to the formation of a hydrocarbon and an amine derivative. quora.com

| Reactant | Reagent Type | Potential Products | Reaction Details |

| This compound | Grignard Reagent (R-MgX) | 2-Alkyl/Aryl-6-methylpyridin-2-amine | Nucleophilic addition to the C2 position, followed by elimination of the N-oxide. diva-portal.org |

| This compound | Grignard Reagent (R-MgX) | Hydrocarbon + Amine derivative | Reaction with the acidic proton of the amino group. quora.com |

Reactivity of the Amino Group

The amino group at the C2 position of this compound is a key site for various chemical transformations.

Condensation Reactions and Imine Formation

The amino group of 2-aminopyridine derivatives can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. This reaction is a fundamental process in the synthesis of various heterocyclic systems. For example, the reaction of 2-aminopyridines with α-haloketones or α-tosyloxyketones can lead to the formation of imidazo[1,2-a]pyridine (B132010) derivatives. rsc.org This transformation proceeds through initial N-alkylation followed by an intramolecular cyclization and dehydration, which involves the formation of an imine intermediate. rsc.org

| Reactant | Reagent Type | Product Type | Mechanism |

| This compound | Aldehyde or Ketone | Imine (Schiff Base) | Nucleophilic addition of the amino group to the carbonyl carbon, followed by dehydration. |

| 2-Aminopyridines | α-Haloketones | Imidazo[1,2-a]pyridines | Initial N-alkylation followed by intramolecular cyclization and dehydration. rsc.org |

Derivatization of the Amino Nitrogen (e.g., Acylation, Alkylation)

The nitrogen atom of the amino group in this compound can be readily derivatized through acylation and alkylation reactions.

Acylation: The amino group can react with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is a common method for protecting the amino group or for introducing new functional groups.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. For instance, the reaction of 2-amino-6-methylpyridine (B158447) with chloroacetic acid results in the formation of (6-methyl-pyridin-2-ylamino)-acetic acid. researchgate.net Furthermore, substituted (6-methyl-2-pyridyl)methyllithium species can be reacted with epoxides in alkylation reactions. nih.gov

| Reaction Type | Reagent Example | Product |

| Acylation | Acetyl chloride | N-(6-methyl-1-oxido-pyridin-2-yl)acetamide |

| Alkylation | Chloroacetic acid | (6-methyl-1-oxido-pyridin-2-ylamino)-acetic acid researchgate.net |

Reactions Involving Replacement of the Amino Group

The amino group of 2-aminopyridine derivatives can be replaced through various reactions, most notably via diazotization. Treatment of a 2-aminopyridine with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), forms a diazonium salt. These diazonium salts are often unstable but can serve as versatile intermediates. They can undergo subsequent nucleophilic substitution reactions (Sandmeyer-type reactions) to introduce a wide range of functional groups, including halogens, cyano, and hydroxyl groups, in place of the original amino group. This provides a powerful synthetic route for the further functionalization of the pyridine ring.

| Reactant | Reagents | Intermediate | Potential Products |

| This compound | 1. Sodium nitrite (NaNO₂) 2. Acid (e.g., HCl) | 6-Methyl-1-oxido-pyridin-2-yldiazonium salt | 2-Chloro-6-methylpyridine 1-oxide, 2-Cyano-6-methylpyridine 1-oxide, 2-Hydroxy-6-methylpyridine 1-oxide |

Reactions at the Methyl Group

The methyl group at the 6-position of the pyridine ring, while generally stable, can be activated for functionalization, primarily due to the electronic influence of the N-oxide group. This activation facilitates reactions such as oxidation and halogenation.

Side-Chain Functionalization (e.g., Oxidation to Carbonyls, Halogenation)

The transformation of the methyl group into carbonyl functionalities, such as aldehydes or carboxylic acids, represents a significant synthetic modification. While specific studies on the direct oxidation of this compound are not extensively documented in readily available literature, the oxidation of methyl groups on related picoline N-oxides provides a strong precedent for this reactivity. For instance, the oxidation of 3-picoline in the presence of a catalytic system comprising N-hydroxyphthalimide (NHPI) and cobalt(II) acetate (B1210297) under an oxygen atmosphere yields nicotinic acid. mdpi.com A similar approach using a combination of NHPI, Co(OAc)₂, and Mn(OAc)₂ has been shown to be effective for the oxidation of 3- and 4-picoline. mdpi.com It is plausible that similar conditions could be adapted for the oxidation of the methyl group in this compound to the corresponding carboxylic acid, 2-amino-1-oxidopyridin-1-ium-6-carboxylic acid.

The direct oxidation to the aldehyde, 2-amino-6-formylpyridine 1-oxide, presents a greater challenge due to the potential for over-oxidation. Controlled oxidation might be achievable using milder oxidizing agents or by carefully controlling reaction conditions.

Side-chain halogenation, particularly bromination, at the benzylic position of methyl-substituted aromatic compounds is a well-established transformation. This is typically achieved using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., with AIBN or light). While direct experimental data for the side-chain halogenation of this compound is scarce, the general principles of benzylic halogenation suggest that this reaction is feasible. The resulting 6-(bromomethyl)pyridin-2-amine 1-oxide would be a versatile intermediate for further synthetic elaborations.

| Reaction Type | Reagents and Conditions (Analogous Systems) | Expected Product |

| Oxidation to Carboxylic Acid | NHPI, Co(OAc)₂, O₂ | 2-Amino-1-oxidopyridin-1-ium-6-carboxylic acid |

| Halogenation (Bromination) | N-Bromosuccinimide (NBS), Radical Initiator | 6-(Bromomethyl)pyridin-2-amine 1-oxide |

Ring-Opening and Ring-Closure Reactions Involving this compound Scaffolds

The pyridine N-oxide ring is susceptible to both ring-opening and ring-closure reactions, often leading to the formation of novel heterocyclic systems. These transformations highlight the versatility of the this compound scaffold in constructing complex molecular architectures.

Cyclization to Form Fused Heterocycles (e.g., Oxadiazolopyridinethiones)

The synthesis of fused heterocycles from 2-aminopyridine N-oxides is a valuable strategy in medicinal and materials chemistry. One such transformation involves the reaction of 2-aminopyridine N-oxides with carbon disulfide, which can lead to the formation of fused oxadiazolopyridinethione systems.

Although a direct synthesis of a 1,3,4-oxadiazolo[3,2-a]pyridin-2-thione derivative from this compound is not explicitly detailed in the reviewed literature, the reaction of 2-aminopyridine with carbon disulfide in the presence of a base is known to form a dithiocarbamate (B8719985) intermediate. This intermediate can then undergo further reactions. In a related context, the reaction of 2-aminopyridine N-oxides with isothiocyanates can lead to the formation of pyridyl-thiourea N-oxides. These intermediates, upon cyclization, can potentially form various fused heterocyclic systems. For instance, oxidative cyclization of N-benzoyl-N′-(2-pyridyl)thiourea with copper(II) chloride has been reported to yield a chloride-bridged one-dimensional Cu(II) coordination polymer via the formation of a fused thiazole (B1198619) ring system. researchgate.net

| Starting Material | Reagent | Potential Intermediate | Fused Heterocycle |

| This compound | Carbon Disulfide, Base | Dithiocarbamate salt | 7-Methyl- nih.govresearchgate.netbohrium.comoxadiazolo[3,2-a]pyridin-2-thione |

| This compound | Isothiocyanate (R-NCS) | N-(6-methyl-1-oxido-2-pyridinyl)-N'-R-thiourea | Various fused systems depending on R and cyclization conditions |

Further research is required to explore the specific conditions and mechanistic details of these transformations for the this compound scaffold.

Derivatization and Functionalization Strategies of 6 Methylpyridin 2 Amine 1 Oxide

Targeted Modification of the Pyridine (B92270) Core

The pyridine N-oxide moiety significantly influences the reactivity of the aromatic ring, making it susceptible to both electrophilic and nucleophilic substitution reactions. The positions for substitution are directed by the combined electronic effects of the existing substituents.

Pyridine-N-oxide is generally more reactive towards electrophilic aromatic substitution than pyridine itself because the oxygen atom can donate electrons into the ring via resonance. researchgate.net This leads to increased electron density at the C2, C4, and C6 positions. Conversely, the N-oxide group withdraws electron density inductively, deactivating the ring. In the case of 6-Methylpyridin-2-amine 1-oxide, the presence of the electron-donating amino and methyl groups further activates the ring towards electrophilic attack.

While specific examples of electrophilic substitution on this compound are not extensively documented in readily available literature, the general principles of pyridine N-oxide chemistry suggest that electrophiles would preferentially attack the positions ortho and para to the amino group, namely the C3 and C5 positions. However, the steric hindrance from the adjacent methyl and amino groups might influence the regioselectivity.

Nucleophilic substitution reactions on the pyridine ring of N-oxides are also well-established. Pyridines with leaving groups at the C2 and C4 positions readily react with nucleophiles. evitachem.com The N-oxide group enhances the susceptibility of the α and γ positions to nucleophilic attack. For this compound, this implies that if a leaving group were present on the ring, it could be displaced by a variety of nucleophiles.

Diverse Functionalization at the Amino Position

The primary amino group at the C2 position of this compound is a key site for a wide array of functionalization reactions, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

Synthesis of Substituted Amines and Amides

The amino group can be readily acylated, alkylated, or arylated to generate a library of derivatives. A straightforward method for the synthesis of a substituted amine involves the reaction of 2-amino-6-methylpyridine (B158447) with chloroacetic acid to yield (6-methyl-pyridin-2-ylamino)-acetic acid. researchgate.net Although this example starts with the non-oxidized pyridine, similar reactivity is expected for the N-oxide derivative.

A general and efficient one-pot procedure for the synthesis of 2-substituted pyridines from pyridine-N-oxides involves their reaction with various nucleophiles in the presence of a phosphonium (B103445) salt, such as PyBroP, as an activating agent. researchgate.net This method provides a mild alternative to traditional nucleophilic aromatic substitution (SNAr) chemistry and is effective for a range of nucleophiles and heterocyclic-N-oxides. researchgate.net

Furthermore, a practical method for the synthesis of substituted 2-aminopyridines from pyridine N-oxides and activated isocyanides has been reported. nih.gov This one-pot, two-step process involves the in situ deprotection of an isolable N-formylaminopyridine intermediate and provides good yields for a variety of functional groups. nih.gov

The following table summarizes representative examples of the synthesis of substituted amines from pyridine N-oxides.

| Starting Pyridine N-oxide | Reagent | Product | Yield (%) | Reference |

| Pyridine N-oxide | Benzyl isocyanide, TMSOTf, then HCl/THF | 2-(Benzylamino)pyridine | - | nih.gov |

| 4-Chloropyridine N-oxide | 4-Chlorophenyl isocyanide, TMSOTf, then HCl/THF | N-(4-Chlorophenyl)pyridin-4-amine | - | nih.gov |

| 2-Amino-6-methylpyridine | Chloroacetic acid | (6-Methyl-pyridin-2-ylamino)-acetic acid | - | researchgate.net |

Chemical Transformations at the Methyl Group for Side-Chain Diversification

The methyl group at the C6 position offers another avenue for structural diversification. While less reactive than the amino group or the pyridine core, it can undergo various transformations to introduce new functional groups and extend the side chain.

One common strategy for the functionalization of methylpyridines is oxidation. The methyl group can be oxidized to a carboxylic acid, which can then be further modified. bme.huacs.org For instance, the oxidation of methylpyridines can be achieved using various oxidizing agents, and the resulting pyridine carboxylic acids are valuable synthetic intermediates. bme.huacs.org

Another approach is the deprotonation of the methyl group to form a lithiated species, which can then react with various electrophiles. For example, substituted (6-methyl-2-pyridyl)methyllithium species have been shown to react with epoxides. nih.govnih.gov This lateral lithiation allows for the introduction of a variety of side chains at the methyl position. While these examples are on the non-oxidized pyridine, similar reactivity can be anticipated for the N-oxide derivative, potentially with modified reactivity due to the electronic influence of the N-oxide.

The following table provides examples of reactions involving the methyl group of related methylpyridine derivatives.

| Starting Material | Reagents | Product | Reaction Type | Reference |

| 2,6-Lutidine | n-BuLi, then 1,2-epoxyoctane | 1-(6-Methylpyridin-2-yl)decan-2-ol | Alkylation of methyl group | nih.govnih.gov |

| Methylpyridines | Argentous sulfate (B86663) or argentous oxide | Pyridine carboxylic acids (decarboxylated) | Oxidation of methyl group | bme.hu |

| 2-Amino-4-methylpyridine derivatives | Acetaldehyde, then fluorinating agents | 6-(2-Fluoropropyl)-4-methylpyridin-2-amine | Functionalization of methyl group derivative | nih.gov |

Heterocyclic Annulation and Scaffold Construction Leveraging this compound

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive pyridine N-oxide system, makes it an excellent building block for the synthesis of fused heterocyclic scaffolds. These reactions often proceed through intramolecular cyclization or multicomponent reactions.

A prominent example is the synthesis of imidazo[1,2-a]pyridines. These are typically synthesized through the reaction of a 2-aminopyridine (B139424) with an α-haloketone or a related species. nih.govrsc.orgorganic-chemistry.orgtci-thaijo.orgmdpi.com The reaction of 2-aminopyridine with ethyl 2-chloroacetoacetate, for example, leads to the formation of ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. mdpi.com This scaffold can be further elaborated.

Another important class of fused heterocycles accessible from 2-aminopyridine derivatives are the triazolopyridines. researchgate.netevitachem.comresearchgate.netTriazolo[4,3-a]pyridines can be synthesized from acylated 2-hydrazinopyridines under mild Mitsunobu conditions. researchgate.net Other methods include the palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429) followed by dehydration. organic-chemistry.org Furthermore, researchgate.netevitachem.comresearchgate.nettriazolo[1,5-a]pyridines can be prepared from 2-aminopyridines by cyclization of N-(pyrid-2-yl)formamidoximes. organic-chemistry.org Microwave-assisted synthesis from enaminonitriles and benzohydrazides also provides an efficient route to this scaffold. nih.gov

The following table summarizes key heterocyclic annulation reactions starting from 2-aminopyridine derivatives.

| Starting Material | Reagents | Fused Heterocycle | Reaction Type | Reference |

| 2-Aminopyridine | Ethyl 2-chloroacetoacetate | Imidazo[1,2-a]pyridine (B132010) | Condensation/Cyclization | mdpi.com |

| Acylated 2-hydrazinopyridines | DEAD, PPh3 | researchgate.netevitachem.comresearchgate.netTriazolo[4,3-a]pyridine | Mitsunobu reaction/Intramolecular cyclization | researchgate.net |

| 2-Aminopyridines | N-(pyrid-2-yl)formamidoximes, TFAA | researchgate.netevitachem.comresearchgate.netTriazolo[1,5-a]pyridine | Cyclization | organic-chemistry.org |

| 2-Aminopyridine, α-haloketone | - | Imidazo[1,2-a]pyridine | Condensation/Cyclization | nih.gov |

These examples highlight the utility of the 2-aminopyridine moiety, and by extension, this compound, as a versatile precursor for the construction of a diverse range of fused heterocyclic systems with potential applications in medicinal chemistry and materials science.

Coordination Chemistry and Metal Complexation of 6 Methylpyridin 2 Amine 1 Oxide

Ligand Characteristics of Pyridine (B92270) N-Oxides and Aminopyridine N-Oxides

Heteroaromatic N-oxides contain a 1,2-dipolar nitrogen–oxygen bond, where the negatively charged oxygen atom significantly influences the electronic properties and reactivity of the aromatic ring. thieme-connect.de This N→O dative bond results in high dipole moments and confers a hydrogen-bonding acceptor character to the molecule. researchgate.netmdpi.com Pyridine N-oxides are generally considered weakly basic ligands. wikipedia.org Compared to their parent pyridines, they can be more reactive as both nucleophiles and electrophiles. mdpi.comnih.gov

The coordination behavior of pyridine N-oxide ligands is dominated by the oxygen atom, which acts as the primary donor site. In most transition metal complexes, these ligands bind to metal centers exclusively through the N-oxide oxygen atom. wikipedia.org

However, the presence of an amino group at the 2-position, as in 6-Methylpyridin-2-amine 1-oxide, introduces the possibility of bidentate chelation. This allows the ligand to coordinate to a metal center using both the N-oxide oxygen and the nitrogen atom of the amino group, forming a stable five-membered chelate ring. This N,O-chelation mode is a well-established coordination pattern for related 2-aminopyridine (B139424) derivatives. mdpi.com Therefore, this compound can function as either a monodentate O-donor or a bidentate N,O-chelating ligand, depending on the metal ion, the reaction conditions, and the presence of competing ligands.

| Binding Mode | Coordinating Atoms | Description | Structural Implication |

| Monodentate O-coordination | N-Oxide Oxygen | The ligand binds to the metal center solely through the oxygen atom of the N-oxide group. This is a typical binding mode for simple pyridine N-oxides. wikipedia.org | Forms simple coordination complexes or can act as a bridging ligand between two metal centers via the oxygen atom. nih.gov |

| Bidentate N,O-chelation | N-Oxide Oxygen, Amino Nitrogen | The ligand forms a chelate ring by coordinating to the metal center through both the N-oxide oxygen and the exocyclic amino nitrogen. | Results in the formation of a stable five-membered ring, enhancing complex stability (chelate effect). |

Substituents on the pyridine ring significantly modify the electronic and steric properties of pyridine N-oxide ligands. The nature of the substituent dictates the electron density distribution and, consequently, the complexing ability of the ligand. researchgate.net

The two substituents in this compound, the methyl group (-CH₃) and the amino group (-NH₂), are both electron-donating. researchgate.net Their presence increases the electron density on the pyridine ring and, through resonance, on the N-oxide oxygen atom. This enhanced electron density strengthens the Lewis basicity of the oxygen donor, leading to a greater complexation ability compared to unsubstituted pyridine N-oxide. researchgate.net The position of the amino group at C2, ortho to the ring nitrogen, is sterically crucial for enabling the N,O-chelation binding mode.

Synthesis and Spectroscopic Characterization of Metal Complexes

Metal complexes of this compound can be synthesized through the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes typically involves spectroscopic techniques such as FT-IR and UV-Vis, along with single-crystal X-ray diffraction to determine the precise coordination geometry and binding modes.

Pyridine N-oxides and aminopyridines are known to form stable complexes with a wide range of transition metals. wikipedia.orgmdpi.com For instance, homoleptic octahedral complexes of the type [M(ONC₅H₅)₆]²⁺ are common for several divalent transition metals like Mn(II), Fe(II), Co(II), and Ni(II). wikipedia.org

While specific studies on this compound are limited, the behavior of related ligands provides insight into its expected coordination chemistry. For example, 2-methylpyridine (B31789) N-oxide forms a polymeric cobalt(II) complex, [Co(NCS)₂(C₆H₇NO)]ₙ, where the ligand coordinates through its oxygen atom and also acts as a bridge. nih.gov Similarly, the parent amine, 2-amino-6-methylpyridine (B158447), forms complexes with Cu(II), such as [Cu(2-amino-6-methylpyridine)₄]Cl₂·2H₂O. researchgate.net A cobalt(II) complex with a silylated derivative of 2-amino-6-methylpyridine, [CoCl₂{C₆H₇N(SiMe₃)}₂], shows a distorted tetrahedral geometry with coordination through the pyridine nitrogen. nih.gov Given its potential for N,O-chelation, this compound is expected to form stable, neutral, or cationic complexes with various transition metals, such as those of the general formula [M(L)₂X₂] or M(L)₃₂, where L is the ligand and X is an anion.

Table of Representative Transition Metal Complexes with Related Ligands

| Metal Ion | Related Ligand | Complex Formula | Coordination Feature | Reference |

|---|---|---|---|---|

| Co(II) | 2-Methylpyridine N-oxide | [Co(NCS)₂(C₆H₇NO)]ₙ | Octahedral Co(II), O-coordination and bridging | nih.gov |

| Co(II) | 6-Methyl-2-[(trimethylsilyl)amino]pyridine | [CoCl₂{C₆H₇N(SiMe₃)}₂] | Tetrahedral Co(II), Pyridine N-coordination | nih.gov |

| Cu(II) | 2-Amino-6-methylpyridine | [Cu(2-amino-6-methylpyridine)₄]Cl₂·2H₂O | Paramagnetic complex with square planar geometry proposed | researchgate.net |

| Ag(I) | 2-Amino-3-methylpyridine | [Ag(C₆H₈N₂)₂(NO₃)] | Distorted trigonal geometry, endocyclic N-coordination | mdpi.com |

Lanthanide ions, being hard Lewis acids, show a strong preference for hard donor atoms like oxygen. The N-oxide oxygen of pyridine N-oxide derivatives is an effective donor for lanthanide ions. researchgate.net For example, coordination compounds of lanthanide(III) ions with 4-acetylpyridine (B144475) N-oxide have been studied. acs.org It is therefore highly probable that this compound can act as an efficient ligand for complexing lanthanide ions. The coordination would likely occur primarily through the hard N-oxide oxygen donor, although the involvement of the amino group cannot be ruled out, potentially leading to applications in areas such as luminescent materials or catalysis.

The N-oxide functional group is also capable of coordinating to main group metal ions. A prominent example is zinc pyrithione, a coordination complex of a substituted pyridine N-oxide with Zn(II), which has well-known fungistatic properties. wikipedia.org This demonstrates the ability of the pyridine N-oxide moiety to form stable complexes with main group elements. Consequently, this compound is expected to form complexes with metals such as Zn(II), Cd(II), and Al(III). The coordination would likely involve the N-oxide oxygen, and in the case of a favorable ionic radius and coordination number, N,O-chelation could also occur, leading to stable complex structures.

Supramolecular Assemblies and Coordination Polymers

The strategic arrangement of molecules in the solid state to form well-defined, extended structures is a cornerstone of crystal engineering and materials design. The title compound, this compound, is an excellent candidate for the construction of such supramolecular assemblies and coordination polymers due to its inherent ability to participate in a variety of intermolecular interactions.

Design and Synthesis of Ordered, Pre-Designed Solids

The design and synthesis of ordered, pre-designed solids, such as coordination polymers, hinge on the predictable nature of the interactions between molecular building blocks. Coordination polymers are formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). The structure, and consequently the properties of the resulting material, can be tuned by carefully selecting the metal and the ligand.